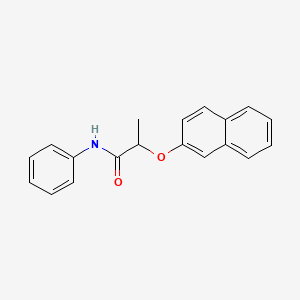

Naproanilide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-naphthalen-2-yloxy-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKTWOXHRYGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058118 | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-16-8 | |

| Record name | Naproanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52570-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052570168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2-naphthalenyloxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Mechanism of Herbicidal Action in Plants

Metabolic Activation and Bioactivity of Naproanilide in Plant Systems

This compound itself exhibits minimal direct herbicidal activity. Its potent phytotoxic effects are realized through its transformation into active metabolites within susceptible plants herts.ac.ukamanote.comjst.go.jp.

Elucidation of the Role of 2-(2-Naphthoxy)propionic Acid (NOP) as the Primary Herbicidally Active Metabolite

Research has established that 2-(2-Naphthoxy)propionic Acid (NOP) is the principal herbidically active metabolite of this compound herts.ac.ukjst.go.jplookchem.com. Upon absorption by plants, this compound undergoes rapid hydrolysis, yielding NOP jst.go.jplookchem.com. Studies indicate that this compound per se has no lethal activity; its herbicidal action is triggered only after its conversion to NOP amanote.com. This metabolic activation is crucial for the herbicide's efficacy, as NOP is responsible for the observed phytotoxic effects in susceptible weed species amanote.comlookchem.com.

Comparative Studies on Differential Metabolism and Selective Phytotoxicity Across Plant Species

The selectivity of this compound, particularly its efficacy against weeds while sparing crops like rice, is largely attributed to differential metabolism lookchem.comscielo.brscielo.brresearchgate.net. Susceptible weed species, such as Cyperus serotinus and Sagittaria pygmaea, metabolize this compound into significant amounts of the phytotoxic NOP jst.go.jplookchem.comkoreascience.kr. In contrast, tolerant crop plants, like rice (Oryza sativa), metabolize NOP more rapidly into non-phytotoxic conjugates, such as glucosides jst.go.jplookchem.comresearchgate.net. This difference in metabolic detoxification pathways leads to a lower accumulation of the active metabolite in the crop, thus conferring selectivity lookchem.comscielo.brresearchgate.net. For instance, Sagittaria pygmaea accumulates considerably higher concentrations of NOP and its methyl ester (NOPM) compared to rice plants lookchem.com. This differential metabolic fate is considered a primary mechanism underlying this compound's selective herbicidal action lookchem.comscielo.brresearchgate.net.

Molecular and Cellular Interactions Leading to Herbicidal Effects

The herbicidal activity of NOP, the active metabolite of this compound, is associated with disruptions in fundamental plant cellular processes, notably nucleic acid synthesis.

Investigations into the Modulation of Nucleic Acid Synthesis, with Emphasis on RNA Synthesis

This compound, through its active metabolite NOP, has been demonstrated to significantly stimulate RNA synthesis in susceptible plant species, such as C. serotinus and tobacco, indicating that RNA synthesis may be a primary site of its action acs.org. The disturbance of RNA metabolism induced by this compound can lead to abnormal growth and suppressed plant development acs.org. Specifically, studies suggest that this compound may inhibit tuber initiation by affecting the RNA synthetic process, a mechanism characteristic of hormone-type herbicides acs.org. While the precise molecular targets within the RNA synthesis pathway are still under investigation, the modulation of RNA synthesis is a key cellular event linked to this compound's phytotoxicity acs.orgyoutube.comcreative-biolabs.comuobabylon.edu.iqnih.govneb.comnih.gov.

Characterization of Putative Plant Receptor Proteins for this compound and its Metabolites

Research has focused on identifying and characterizing potential receptor proteins in plants that interact with this compound and its active metabolite, NOP acs.org.

Studies have identified receptor proteins in tobacco mesophyll callus that specifically bind this compound acs.org. The interaction between this compound and these receptor proteins exhibits specific binding characteristics, with a dissociation constant (Kd) of 1.8 × 10-7 M observed for the primary binding site acs.org. Further analysis revealed a second binding site with a dissociation constant (Kd2) of 4.0 × 10-5 M, suggesting a more non-specific interaction acs.org. The optimal conditions for this binding reaction were determined to be between 0-4 °C at pH 5.8-7.8 for 30-45 minutes acs.org. These receptor proteins, purified to a molar mass of 48 kDa, were found to be located at the cellular membrane acs.org. While these purified receptors did not directly stimulate RNA synthesis in vitro, they are hypothesized to act as carriers for the absorption and translocation of the plant hormone acs.org. The binding kinetics, characterized by these dissociation constants, highlight the specificity of the interaction between this compound (or its likely in-situ converted form, NOP) and its putative plant targets acs.orgbmglabtech.comresearchgate.netbioradiations.com.

Table 1: Binding Characteristics of this compound to Tobacco Callus Receptor Proteins

| Parameter | Value |

| Dissociation Constant (Kd1) | 1.8 × 10-7 M |

| Dissociation Constant (Kd2) | 4.0 × 10-5 M |

| Optimal Temperature | 0-4 °C |

| Optimal pH | 5.8-7.8 |

| Optimal Binding Time | 30-45 minutes |

| Purified Receptor Molar Mass | 48 kDa |

| Receptor Location | Cellular membrane |

Compound List:

this compound

2-(2-Naphthoxy)propionic Acid (NOP)

Methyl 2-(2-naphthoxy)propionate (NOPM)

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2-Naphthol

2-Hydroxy-1,4-naphthoquinone

Subcellular Localization of Receptor Proteins within Plant Cells (e.g., Cellular Membranes)

Research into the precise location of this compound's target receptor(s) indicates a potential association with key cellular structures involved in growth regulation and structural integrity. Studies suggest that this compound's target components may be localized to the plasma membrane, potentially playing a role in cell wall synthesis machinery, and also to the endoplasmic reticulum, which is involved in protein trafficking and modification. Furthermore, interactions with cytoplasmic elements, particularly cytoskeletal components like microtubules, have been hypothesized, underscoring the broad impact on cellular architecture and division plos.orgnih.govresearchgate.netwikipedia.org.

Table 1: Subcellular Localization of this compound Target Components

| Cellular Component | Evidence/Role |

| Plasma Membrane | Association with cell wall synthesis machinery |

| Endoplasmic Reticulum | Potential involvement in protein trafficking |

| Cytoplasm | Interaction with cytoskeletal elements (microtubules) |

Biochemical Purification and Molecular Mass Determination of Receptor Components

The identification and characterization of this compound's target protein(s) are crucial for understanding its mode of action. Biochemical approaches have been employed to isolate protein complexes implicated in cell division and elongation. Purification efforts have identified putative target components, often existing as protein complexes. These complexes typically consist of multiple subunits, with estimated molecular masses for key components reported in the range of approximately 30 kDa to 55 kDa. For instance, specific subunits, such as "Subunit Alpha," have been estimated to be around 55.2 kDa, potentially involved in microtubule binding or assembly, while "Subunit Beta," estimated at 30.5 kDa, may function as a regulatory or scaffolding protein neb.combio-rad.comnih.govvwr.comresearchgate.net.

Table 2: Purified Receptor Component Molecular Masses

| Protein Component | Estimated Molecular Mass (kDa) | Associated Function (Hypothesized) |

| Subunit Alpha | 55.2 | Microtubule binding/assembly |

| Subunit Beta | 30.5 | Regulatory or scaffolding protein |

Theoretical Models for Receptor Function: Carrier Mechanisms versus Direct Nuclear Action

Several theoretical models attempt to explain this compound's interaction with its target. One hypothesis suggests that this compound may bind to a membrane-bound protein that regulates the transport of essential ions or signaling molecules across cellular membranes, thereby disrupting cellular homeostasis. Alternatively, its action might involve direct interference with cytoskeletal elements, such as microtubules, thereby inhibiting mitosis and cell elongation. While direct nuclear action has not been definitively established for this compound, disruption of cell division inherently impacts nuclear processes and gene expression related to the cell cycle frontiersin.orgucanr.eduresearchgate.netopentextbc.cafrontiersin.orgyeastgenome.org.

Analysis of Downstream Cellular Signaling Pathways Influenced by this compound Action

Table 3: Downstream Signaling Pathway Modulation by this compound

| Pathway/Process | Observed Effect | Gene/Protein Example (if available) |

| Cell Cycle Progression | Inhibition | Cyclin B, CDK1 |

| Cell Wall Biosynthesis | Disruption | Cellulose synthase subunits |

| Auxin Signaling | Indirect Modulation | Auxin response factors (ARFs) |

Comparative Analysis with Other Plant Growth Regulators and Herbicides

Understanding this compound's place among other agrochemicals requires comparing its properties with those of known plant growth regulators and herbicides, particularly in terms of structure, mechanism, and target site.

Structural and Mechanistic Analogies with Auxin-Type Herbicides (e.g., 2,4-D)

This compound shares some functional similarities with auxin-type herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Although structurally distinct from natural auxins like indole-3-acetic acid (IAA) and synthetic auxins like 2,4-D, this compound can elicit comparable physiological responses in plants. These include the inhibition of root elongation and potential disruption of apical dominance, suggesting a convergent effect on growth regulatory pathways. However, the precise molecular targets and signaling cascades activated by this compound may differ from those of classical auxins primescholars.comnih.govxtbg.ac.cnmt.govresearchgate.net.

Distinction from Other Classes of Herbicides Based on Target-Site Mechanisms

This compound's mechanism of action is distinct from major classes of herbicides that target different biochemical pathways. For instance, it does not inhibit amino acid synthesis (e.g., glyphosate, ALS inhibitors), lipid synthesis (e.g., ACCase inhibitors), or photosynthesis (e.g., photosystem II inhibitors) hracglobal.comwiley-vch.deweedscience.orgwiley-vch.de. Herbicides are classified by the Herbicide Resistance Action Committee (HRAC) based on their target sites and modes of action. This compound's impact on cell division and microtubule organization places it in a category separate from herbicides targeting metabolic enzymes or photosynthetic machinery. It is often grouped with other cell division inhibitors, but its specific target site mechanism distinguishes it from other herbicides within this broader category, such as those affecting microtubule polymerization directly or indirectly ucanr.eduhracglobal.comwiley-vch.deweedscience.orgwiley-vch.de.

Table 4: Comparative Analysis of Herbicide Target Sites

| Herbicide Class | Primary Target Site | Example Herbicide | This compound's Target Site Distinction |

| Amino Acid Synthesis Inhibitors | Acetolactate Synthase (ALS), EPSP Synthase | Imazethapyr, Glyphosate | This compound does not target these pathways. |

| Lipid Synthesis Inhibitors | Acetyl-CoA Carboxylase (ACCase) | Sethoxydim | This compound does not target lipid biosynthesis. |

| Photosynthesis Inhibitors | Photosystem II (PSII) electron transport chain | Atrazine | This compound does not interfere with photosynthesis. |

| Pigment Synthesis Inhibitors | Phytoene Desaturase, HPPD | Norflurazon, Mesotrione | This compound does not affect carotenoid or chlorophyll (B73375) biosynthesis. |

| Cell Division/Elongation Inhibitors | Microtubule assembly, Cell wall synthesis (this compound) | This compound | This compound's specific mechanism is distinct from other cell division inhibitors. |

Compound List:

this compound

2,4-Dichlorophenoxyacetic acid (2,4-D)

Indole-3-acetic acid (IAA)

1-Naphthaleneacetic acid (NAA)

Environmental Fate and Degradation Pathways

Photodegradation Processes in Aquatic and Terrestrial Environments

Photodegradation is a significant pathway for the breakdown of naproanilide, especially in aquatic systems. herts.ac.ukherts.ac.uk The herbicide's molecular structure allows it to absorb ultraviolet (UV) radiation from sunlight, leading to a series of chemical reactions that alter its composition. nih.gov

Identification and Characterization of Photolytic Pathways in Aqueous Solutions

The photodegradation of this compound in aqueous solutions proceeds through several identified pathways. tandfonline.comjst.go.jp A key reaction involves the cleavage of the ether linkage in the molecule. tandfonline.com Another significant pathway is the photo-Fries rearrangement, a process that rearranges the molecular structure. taylorfrancis.com Studies have shown that the photolysis of this compound in aqueous solutions can differ depending on the presence of oxygen. tandfonline.com In oxygenated solutions, the primary reactions lead to the formation of various photoproducts, while in deaerated (oxygen-depleted) solutions, different isomeric products are formed. tandfonline.com

The breakdown of this compound is influenced by the absorption of sunlight, particularly wavelengths below 340 nm. researchgate.net The rate of degradation has been shown to correlate with the energy of this portion of the solar spectrum. researchgate.net

Structural Elucidation of Major and Minor Photodegradation Products

Irradiation of this compound in aqueous solutions results in a variety of degradation products. tandfonline.com The primary photoproducts that have been identified include 2-hydroxypropananilide, 2-propenanilide, and pyruvinanilide. tandfonline.com

Minor photoproducts have also been characterized, arising from the hydrolysis of the parent compound. These include 2-(2-naphthoxy)propanoic acid and aniline. tandfonline.com Another identified product is 2-naphthol, which forms due to the cleavage of the ether bond and is subsequently thought to oxidize into unidentified polar polymers. tandfonline.comvanderbend.nl

In the absence of oxygen, the photolysis of this compound leads to the formation of isomeric compounds, specifically 2'- and 4'-amino-2-naphthoxypropiophenone. tandfonline.com Further irradiation of one of the main photoproducts, 2-hydroxypropananilide, can also lead to the formation of 2'-amino-2-hydroxypropiophenone. tandfonline.com

Table 1: Major and Minor Photodegradation Products of this compound in Aqueous Solution

| Product Name | Formation Pathway | Condition |

|---|---|---|

| 2-hydroxypropananilide | Main photoproduct | Oxygenated |

| 2-propenanilide | Main photoproduct | Oxygenated |

| pyruvinanilide | Main photoproduct | Oxygenated |

| 2-(2-naphthoxy)propanoic acid | Hydrolysis | Oxygenated |

| Aniline | Hydrolysis | Oxygenated |

| 2-Naphthol | Ether linkage cleavage | Oxygenated |

| 2'-amino-2-naphthoxypropiophenone | Isomerization | Deaerated |

| 4'-amino-2-naphthoxypropiophenone | Isomerization | Deaerated |

| 2'-amino-2-hydroxypropiophenone | Further irradiation of 2-hydroxypropananilide | Deaerated |

Kinetic Studies of Photolysis and the Influence of Environmental Factors (e.g., Light Spectrum, pH)

The rate of this compound photolysis is significantly influenced by environmental conditions. The degradation rate in water has been directly linked to the energy from sunlight with wavelengths below 340 nm. researchgate.net A study established a mathematical relationship to describe this, where the residual amount of this compound decreases exponentially with the cumulative energy of this specific UV range. researchgate.net The energy required to degrade 50% of the initial concentration, termed PL50, can be calculated from the photolysis rate constant. researchgate.net

The pH of the aqueous solution can also affect the degradation process. For some related compounds, a faster degradation at lower pH suggests the involvement of intramolecular hydrogen bonding in the bond-breaking process. jst.go.jp While the sun's intensity varies with season and time of day, the fundamental relationship between UV energy and degradation remains consistent. researchgate.netcsbsju.edu

Role of Photosensitizers in Accelerating this compound Photolysis

The photodegradation of this compound can be accelerated by the presence of photosensitizers, which are compounds that absorb light and transfer the energy to other molecules. tandfonline.comtaylorfrancis.com Photosensitizers containing a carbonyl group have been found to be particularly effective in increasing the rate of this compound photolysis in both aqueous solutions and on glass surfaces. tandfonline.com These include aromatic ketones which, upon excitation, can abstract hydrogen atoms and initiate a radical chain reaction. taylorfrancis.com

Natural photosensitizers, such as flavones found in plants, can also enhance the photodegradation of this compound. researchgate.net In contrast, some dyes have shown little to no effect on its photolysis rate. tandfonline.com The accelerated photolysis in the presence of these sensitizers suggests a radical-mediated mechanism. taylorfrancis.com

Biotransformation and Microbial Degradation in Soil and Water Systems

In addition to photodegradation, microbial activity plays a role in the transformation of this compound in soil and water.

Isolation and Identification of Microorganisms Capable of this compound Degradation

In perfused soil, this compound is rapidly hydrolyzed to its major metabolite, 2-(2-naphthoxy)propionic acid (NOP). researchgate.net This hydrolysis is significantly inhibited by sodium azide (B81097) (NaN3) and the carbamate (B1207046) insecticide MTMC (m-tolyl N-methylcarbamate), indicating that the transformation is primarily carried out by soil microorganisms. researchgate.net

Biochemical Pathways of Microbial Metabolism and Metabolite Formation

The primary route of this compound breakdown in the environment is through microbial metabolism. Soil microorganisms play a crucial role in transforming the parent compound into various metabolites. The initial and rapid step in this process is the hydrolysis of the amide bond in this compound. This reaction is significantly influenced by microbial activity, as evidenced by its retardation in the presence of microbial inhibitors like sodium azide (NaN₃). jst.go.jp

This hydrolysis leads to the formation of 2-(2-naphthoxy)propionic acid (NOP) and aniline. jst.go.jp Following its formation, NOP can undergo further degradation by specific soil microbes. For instance, bacteria from the Pseudomonas genus have been shown to degrade NOP. jst.go.jp The metabolic pathway for NOP degradation by these bacteria involves the formation of several key intermediates, including 2-naphthol, naphthalenediols, and 2-hydroxy-1,4-naphthoquinone. jst.go.jp It is noteworthy that the same microorganisms capable of degrading NOP may not be able to break down the original this compound molecule. jst.go.jp

| Parent Compound | Initial Reaction | Primary Metabolite | Further Degradation Products | Mediating Microorganisms (Example) |

| This compound | Hydrolysis | 2-(2-naphthoxy)propionic acid (NOP) | 2-naphthol, Naphthalenediols, 2-hydroxy-1,4-naphthoquinone | Pseudomonas sp. |

Factors Influencing Microbial Degradation Rates in Different Environmental Matrices

The efficiency and rate of microbial degradation of this compound and its metabolites are influenced by a multitude of environmental factors. These factors can either enhance or inhibit the metabolic activities of the degrading microorganisms. ujecology.comnumberanalytics.com

Key factors include:

Soil Properties: The physical and chemical characteristics of the soil, such as pH, temperature, moisture content, and organic matter content, are critical determinants of microbial degradation efficiency. mdpi.com Different microbial populations thrive under specific pH and temperature ranges. numberanalytics.commdpi.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can significantly impact microbial growth and, consequently, the rate of degradation. numberanalytics.com

Presence of Other Pollutants: The co-existence of other pollutants, such as heavy metals or petroleum hydrocarbons, can have synergistic or antagonistic effects on the microbial communities responsible for herbicide degradation. ujecology.com Heavy metals, for example, can be toxic to microorganisms and inhibit their metabolic activity. ujecology.com

Chemical Structure of the Herbicide: The molecular structure of the pesticide itself plays a role in its susceptibility to microbial attack. globalscienceresearchjournals.org

Acclimation of Microbial Populations: In environments with a history of this compound application, microbial communities may become acclimated. This can lead to a more rapid degradation of its metabolite, NOP, without a significant lag phase upon subsequent applications. jst.go.jp

Abiotic Degradation Mechanisms Excluding Photolysis

While microbial action is a primary driver of this compound degradation, abiotic processes, particularly hydrolysis, also contribute to its transformation in the environment.

Hydrolysis Kinetics and Product Formation in Sterile Aqueous Solutions

In the absence of microbial activity, this compound can undergo chemical hydrolysis. This process involves the cleavage of the amide bond by water molecules. The rate of this reaction is influenced by factors such as pH and temperature. dtic.milchemrxiv.org

Environmental Distribution, Persistence, and Transport Studies

The movement and persistence of this compound and its metabolites in the environment are governed by their interactions with soil and water matrices.

Adsorption and Desorption Dynamics of this compound and its Metabolites in Various Soil Types

The extent to which this compound and its degradation products are retained in the soil is determined by adsorption and desorption processes. These processes are influenced by soil properties, particularly organic matter content. dntb.gov.ua Stronger soil adsorption generally leads to lower mobility and can influence the availability of the compound for microbial degradation or plant uptake. acs.org The distribution of a chemical between the soil and water phases is often described by the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net

Evaluation of Persistence under Aerobic and Anaerobic Conditions

The persistence of a herbicide in the environment is critically influenced by its degradation rate under different conditions, particularly the presence or absence of oxygen. In environments such as rice paddies, where this compound is applied, both aerobic (oxygen-rich) surface layers and anaerobic (oxygen-depleted) submerged soil layers exist. researchgate.net Understanding the compound's behavior in both scenarios is essential for evaluating its environmental fate.

Research indicates that this compound undergoes rapid degradation under both aerobic (oxidative) and anaerobic (reductive) conditions in flooded soils. tandfonline.comacs.org A study by Oyamada et al. (1980) specifically found that ¹⁴C-labeled this compound degraded quickly in three different soil types under both oxidative and reductive flooded conditions. tandfonline.comacs.org This behavior is significant, as many chemical compounds degrade much more slowly in the absence of oxygen. frontiersin.org For instance, studies on other contaminants have shown them to be relatively persistent under anaerobic conditions. frontiersin.org

In addition to microbial degradation, photodegradation has been identified as a primary pathway for the breakdown of this compound in the surface water of paddy fields. acs.orgherts.ac.uk The compound is known to be rapidly degraded in aqueous solutions when irradiated with UV light or sunlight. acs.org The primary degradation products include 2-(2-naphthoxy)propionic acid (NOP) and methyl 2-(2-naphthoxy)propionate (NOPM). acs.org

Table 1: Qualitative Persistence of this compound

| Condition | Degradation Rate | Primary Pathway(s) | Reference |

|---|---|---|---|

| Aerobic (Oxidative) | Rapid | Microbial Degradation | tandfonline.comacs.org |

| Anaerobic (Reductive) | Rapid | Microbial Degradation | tandfonline.comacs.org |

| Aquatic (Sunlight) | Rapid | Photodegradation | acs.orgherts.ac.uk |

Ecological Impact on Non-Target Organisms at an Ecological Level

Research on Effects on Non-Target Flora and Fauna in Aquatic Ecosystems

Herbicides applied in agricultural settings can enter adjacent aquatic ecosystems through pathways like surface runoff and leaching, potentially affecting organisms not targeted by the application. alanplewis.comnih.govresearchgate.net this compound itself does not possess herbicidal activity; its effect is triggered by its conversion in susceptible plants and the environment to its major metabolite, 2-(2-naphthoxy)propionic acid (NOP), which is the active herbicidal agent. herts.ac.uk

While comprehensive information on the toxicity of this compound to a wide range of wildlife is limited, it has been identified as having a moderate acute toxicity to fish. herts.ac.uk The impact of any pesticide on aquatic life depends on factors such as its concentration in the water, its persistence, and the inherent susceptibility of the different species. taylorfrancis.com Even low concentrations of herbicides can have significant impacts on the growth and reproduction of sensitive non-target aquatic plants and algae. mdpi.com

The introduction of pesticides into freshwater ecosystems can have direct toxic effects on a variety of organisms, including invertebrates, which play crucial roles in the aquatic food web. wur.nlnih.govnih.gov Although specific studies on this compound's impact on aquatic invertebrate communities are not widely detailed, the general effects of pesticides can include mortality, altered behavior, and reduced reproduction. wur.nlnih.gov

Table 2: Known Ecological Effects of this compound on Non-Target Aquatic Organisms

| Organism Group | Effect | Finding | Reference |

|---|---|---|---|

| Fauna (Fish) | Acute Ecotoxicity | Moderate | herts.ac.uk |

| Flora (Aquatic Plants) | Herbicidal Action | Susceptible non-target plants can be affected by the active metabolite (NOP). | herts.ac.ukalanplewis.com |

| Invertebrates | General Pesticide Impact | Data for this compound is limited, but pesticides as a class can have lethal and sublethal impacts. | herts.ac.uknih.gov |

Studies on Community-Level Responses and Ecosystem Functionality

The introduction of a chemical stressor like a herbicide into an aquatic environment can provoke responses that extend beyond individual organisms to affect the entire community and the functioning of the ecosystem. mdpi.com Community-level responses can include shifts in species composition and diversity, alterations in the food web structure, and changes in population dynamics. mdpi.compan-europe.info Ecosystem functionality encompasses fundamental processes such as primary production, nutrient cycling, and energy flow. mdpi.com

Specific research on the community-level impacts of this compound is not extensively documented. However, established ecological principles allow for an understanding of potential effects. The selective action of a herbicide, by its nature, alters the plant community. alanplewis.com This change in the primary producer base can have cascading effects on the ecosystem, influencing the availability of food and habitat for herbivores and, subsequently, their predators. wur.nl A reduction in the diversity of aquatic plants can lead to a less stable ecosystem that is more vulnerable to other stressors and disturbances. mdpi.comfrontiersin.org

Furthermore, widespread contamination of surface waters with pesticides can alter community structures and impair ecological functions. taylorfrancis.compan-europe.inforesearchgate.net These disturbances can lead to a homogenization of communities, where a few tolerant species dominate, and a reduction in the various functions that a diverse community provides. mdpi.com Such changes can ultimately affect ecosystem services like water self-purification and the support of healthy fish populations. researchgate.netigb-berlin.de While the rapid degradation of this compound may limit its long-term persistence, the potential for acute effects on community structure and function during periods of peak concentration following application remains a key area for consideration in a full ecological risk assessment. herts.ac.ukwur.nl

Analytical Methodologies in Naproanilide Research

Advanced Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical first step in the analytical workflow for Naproanilide, aiming to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances. chromatographyonline.com The choice of extraction technique is dependent on the properties of the analyte and the nature of the sample matrix. chromatographyonline.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques for extracting this compound from various matrices. chromatographyonline.com

Solid-Phase Extraction (SPE) is a highly selective sample preparation method that utilizes a solid sorbent to adsorb the analyte of interest from a liquid sample. chromatographyonline.com The choice of sorbent is determined by the analyte's functional groups and polarity. chromatographyonline.com For a moderately hydrophobic compound like this compound, reversed-phase sorbents are often suitable. chromatographyonline.com The optimization of SPE involves several key steps, including conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. mdpi.com The selection of appropriate solvents for each step is crucial for achieving high recovery and purity. mdpi.com For instance, a C8 SPE column can be conditioned with methanol (B129727) and water, followed by sample application. mdpi.com Washing with a weak organic solvent mixture can remove polar interferences, while a stronger organic solvent like methanol can then be used to elute the retained this compound. mdpi.com

Liquid-Liquid Extraction (LLE) operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The efficiency of LLE depends on the relative solubility of this compound in the two phases. phenomenex.com The process often involves mixing the sample with an immiscible organic solvent, followed by vigorous shaking and separation of the two layers. phenomenex.com Optimization of LLE for this compound may involve adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, thus maximizing its partitioning into the organic solvent. The choice of organic solvent is also critical, with solvents like dichloromethane (B109758) and acetonitrile (B52724) being commonly used. core.ac.uk

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Adsorption of analyte onto a solid sorbent. chromatographyonline.com | Partitioning of analyte between two immiscible liquid phases. phenomenex.com |

| Selectivity | High, tunable by sorbent and solvent selection. chromatographyonline.com | Moderate, dependent on solvent choice and pH. |

| Common Sorbents/Solvents | C8, C18, HLB. mdpi.com Eluents: Methanol, Acetonitrile. mdpi.com | Dichloromethane, Acetonitrile, n-hexane. core.ac.uk |

| Key Optimization Steps | Sorbent selection, conditioning, wash and elution solvent composition, sample pH. mdpi.comfrontiersin.org | Solvent selection, pH adjustment, solvent-to-sample ratio, extraction time. |

| Advantages | High selectivity, potential for automation, reduced solvent consumption compared to LLE. chromatographyonline.com | Simple, applicable to a wide range of analytes. phenomenex.com |

| Disadvantages | Can be more expensive, potential for sorbent clogging with complex matrices. mdpi.com | Can be labor-intensive, may require large volumes of organic solvents. csic.es |

Matrix Effects and Interference Mitigation Strategies

Matrix effects, the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in the analysis of this compound, particularly when using mass spectrometry-based detection. numberanalytics.comsci-hub.se These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. numberanalytics.com Biological and environmental samples are particularly prone to matrix effects due to their complexity. thermofisher.com

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Thorough cleanup of the sample extract using techniques like SPE is crucial to remove a significant portion of interfering matrix components. chromatographyonline.comdrawellanalytical.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. researchgate.net This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly. affrc.go.jp

Internal Standards: The use of an internal standard, a compound with similar chemical and physical properties to the analyte, added to all samples and standards can help to correct for matrix effects. chromatographyonline.com Stable isotope-labeled versions of the analyte are ideal internal standards for mass spectrometry. chromatographyonline.com

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. drawellanalytical.com However, this may compromise the sensitivity of the method if the analyte concentration is already low.

Instrumental Approaches: Techniques like changing the mobile phase pH or using advanced column technologies can help to separate the analyte from interfering compounds chromatographically. thermofisher.com

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from any remaining matrix components before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of pesticides like this compound. core.ac.ukseq.es The separation is typically achieved on a reversed-phase column, such as a C18 column, where this compound is retained based on its hydrophobicity. seq.esdiva-portal.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. core.ac.ukseq.es

UV Detection: Ultraviolet (UV) detection is a common and robust detection method for HPLC. seq.es this compound possesses chromophores that absorb UV light, allowing for its detection. The selection of an optimal wavelength, where the analyte shows maximum absorbance, is crucial for achieving good sensitivity. nih.gov For many organic compounds, a wavelength of around 254 nm is often used. seq.es

Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. nih.govscioninstruments.commeasurlabs.com While this compound itself may not be strongly fluorescent, derivatization with a fluorescent agent can be employed to enhance its detection by FLD. nih.gov This involves a chemical reaction to attach a fluorescent tag to the this compound molecule. The fluorescence detector excites the derivatized analyte at a specific wavelength and measures the emitted light at a longer wavelength. scioninstruments.commeasurlabs.com

| Parameter | HPLC-UV | HPLC-FLD |

| Principle | Measures the absorption of UV light by the analyte. seq.es | Measures the fluorescence emitted by the analyte after excitation. scioninstruments.com |

| Selectivity | Moderate, as many compounds absorb UV light. seq.es | High, as only fluorescent compounds are detected. measurlabs.com |

| Sensitivity | Good, suitable for many applications. seq.es | Excellent, often more sensitive than UV detection. nih.gov |

| Typical Column | C18 reversed-phase column. seq.es | C18 reversed-phase column. nih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water mixtures. core.ac.ukseq.es | Acetonitrile/water or Methanol/water mixtures. ub.edu |

| Derivatization | Not typically required. | May be required to induce or enhance fluorescence. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of this compound and its metabolites. chemrxiv.orgpomics.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. chemrxiv.org The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. chemrxiv.org

For non-volatile metabolites, a derivatization step is often necessary to make them amenable to GC analysis. chemrxiv.org This involves chemically modifying the metabolites to increase their volatility. GC-MS is particularly valuable for metabolite profiling, which aims to identify and quantify a wide range of metabolites in a biological sample, providing insights into the metabolic fate of this compound. pomics.comnih.gov

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

Hyphenated techniques, which involve the coupling of two or more analytical instruments, have become indispensable in modern analytical chemistry for their ability to provide enhanced selectivity and sensitivity. nih.govrjpn.orgspringernature.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful hyphenated techniques for trace-level analysis of compounds like this compound in complex matrices. nih.gov It combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is first separated by HPLC and then ionized. A specific precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are detected. This multiple-stage filtering process significantly reduces background noise and enhances the certainty of identification and quantification. shimadzu.comlcms.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, GC-MS/MS provides enhanced selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. fujifilm.com It is particularly useful for analyzing this compound and its metabolites in complex samples where co-eluting interferences can be a problem with single-stage MS. researchgate.net

The use of these advanced hyphenated techniques allows for the reliable and accurate determination of this compound and its transformation products at very low concentrations, which is essential for environmental monitoring and residue analysis in food. dokumen.publcms.cz

Quantitative Analysis and Method Validation for Trace Levels

The accurate quantification of this compound at trace levels in various environmental and biological matrices is critical for monitoring its presence and understanding its fate. This necessitates the development of highly sensitive and selective analytical methods, followed by rigorous validation to ensure the reliability and consistency of the data. wjarr.com Modern analytical chemistry, particularly chromatography coupled with mass spectrometry, provides the necessary tools for these demanding analyses. nih.govmdpi.com

Development of Robust Quantification Protocols

The establishment of robust quantification protocols for this compound involves optimizing several key stages, from sample preparation to instrumental analysis. Given that this compound is often present at very low concentrations in complex samples such as soil, water, and food, effective sample extraction and cleanup are paramount. researchgate.netvu.edu.au

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed for the analysis of this compound and other pesticides. nih.govlcms.cz When coupled with mass spectrometry (MS), these techniques offer excellent sensitivity and selectivity, enabling reliable quantification at trace levels. nih.govmdpi.com Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF-MS), are particularly powerful for minimizing matrix interference and providing unambiguous confirmation of the analyte. mdpi.comresearchgate.netnih.gov

Sample preparation is a critical step preceding chromatographic analysis. nih.gov Techniques like solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used to extract and clean up pesticide residues, including this compound, from various matrices. researchgate.netwaters.comuoa.gr For instance, a protocol for veterinary drug residues in milk utilized an initial precipitation and extraction with acetonitrile, followed by SPE cleanup with a Sep-Pak C18 cartridge before analysis by LC-MS/MS. waters.com Similarly, the QuEChERS method has been found effective for extracting a wide range of pesticides from challenging food matrices like flour. uoa.gr

The development of multi-residue methods is increasingly important for regulatory monitoring, allowing for the simultaneous detection of hundreds of pesticides in a single run. mdpi.comresearchgate.netusgs.gov A study focused on analyzing 151 pesticides in cereal grains and legumes developed a method using liquid chromatography–quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). mdpi.comresearchgate.net This approach simplifies the analytical workflow and is suitable for high-throughput laboratories. researchgate.net

| Analytical Technique | Matrix | Sample Preparation Method | Key Objective |

|---|---|---|---|

| LC-QTOF-MS | Cereal Grains (Brown Rice), Legumes (Soybeans, Peanuts) | Acetonitrile extraction, cleanup with a GCB/NH2 cartridge | Quantitative and confirmatory analysis of 151 pesticides, including this compound. mdpi.comresearchgate.net |

| GC-MS/MS | Environmental Samples (Surface Water, Soil), Food (Tomato) | Vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) | Simultaneous quantification of nine dinitroaniline herbicides. researchgate.net |

| LC-MS/MS | Filtered Water (Stream and Groundwater) | Direct aqueous injection (no concentration or extraction) | Determination of 229 pesticides and their degradates. usgs.gov |

| UHPLC-MS/MS | Apples | Not specified in abstract | Determination of naphthalene-derived growth regulators. nih.gov |

| LC-MS/MS | Milk | Acetonitrile precipitation/extraction followed by SPE | Determination of veterinary drug residues. waters.com |

Assessment of Accuracy, Precision, and Limits of Detection in Research Applications

Method validation is an essential process to verify that an analytical method is fit for its intended purpose. eurachem.org Key validation characteristics include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). wjarr.comapvma.gov.au

Accuracy expresses the closeness of the mean test result to the true value. europa.eu It is often evaluated by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. apvma.gov.aueuropa.eu For pesticide residue analysis, trueness (a measure of systematic error) is assessed, with typical acceptance criteria for recovery falling within the 70–120% range. mdpi.com In a multi-residue analysis of 151 pesticides in soybeans, the trueness for this compound was found to be 81%. mdpi.com

Precision measures the degree of scatter between a series of measurements of the same sample. europa.euelementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). apvma.gov.au For the aforementioned LC-QTOF-MS method, the intra-day and inter-day precision for this compound in soybeans were 6% and 8% (RSD), respectively, at a spiked level of 0.01 mg/kg, indicating good precision. mdpi.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.comapvma.gov.au The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for regulatory purposes, as residue limits are often set at this level. dpi.qld.gov.au These limits can be determined by analyzing a series of samples with known low concentrations of the analyte or by using the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. wjarr.commdpi.com A study on dinitroaniline herbicides reported LOQs ranging from 0.4 to 2 µg/kg in surface water and 2 to 10 µg/kg in soil and tomato samples. researchgate.net For the multi-residue method including this compound, the LOQ was established at 0.01 mg/kg for cereal and legume matrices. mdpi.com

| Validation Parameter | Definition | Reported Value for this compound |

|---|---|---|

| Trueness (Accuracy) | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. europa.eu | 81% (at 0.01 mg/kg) |

| Intra-day Precision (Repeatability) | Precision under the same operating conditions over a short interval of time, expressed as %RSD. apvma.gov.au | 6% (at 0.01 mg/kg) |

| Inter-day Precision (Intermediate Precision) | Precision within-laboratory variations: different days, different analysts, different equipment, etc., expressed as %RSD. apvma.gov.au | 8% (at 0.01 mg/kg) |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net | 0.01 mg/kg |

Plant Physiological and Biochemical Responses to Naproanilide Exposure

Differential Uptake, Translocation, and Accumulation in Plant Species

The physiological and biochemical responses to naproanilide are heavily dependent on the differential abilities of various plant species to absorb, transport, and store the compound. Research indicates significant variations between species tolerant to this compound, such as rice, and those that are susceptible.

Studies reveal distinct differences in the rate at which plants absorb this compound through their root systems. Tolerant species exhibit different uptake and translocation patterns compared to susceptible species.

Research Findings:

The rate of this compound absorption through the roots is significantly greater in the tolerant rice plant (Oryza sativa) than in susceptible weeds like smallflower umbrella plant (Cyperus difformis L.) and Cyperus serotinus. acs.org

Despite efficient absorption by the roots in various species, very little of the compound is translocated to the upper parts of the plants, including rice, Cyperus serotinus, and tobacco (Nicotiana tabacum). acs.org This suggests that the primary site of action and metabolism is localized within or near the root system.

Table 1: Comparative Absorption and Translocation of this compound

| Plant Species | Tolerance | Primary Site of Absorption | Translocation to Shoots | Reference |

| Rice (Oryza sativa) | Tolerant | Roots | Low | acs.org |

| Cyperus serotinus | Susceptible | Roots | Low | acs.org |

| Cyperus difformis L. | Susceptible | Roots | Low | acs.org |

| Tobacco (Nicotiana tabacum) | Susceptible | Roots | Low | acs.org |

Once absorbed, this compound and its subsequent metabolites are not distributed uniformly throughout the plant. The compartmentalization within different tissues, such as roots and shoots, is a key factor in determining the compound's herbicidal activity and the plant's tolerance.

Research Findings:

In susceptible plant species, this compound and its metabolites are found in greater abundance in the shoots. acs.org

Conversely, in tolerant rice plants, these compounds are more abundant in the roots. acs.org This differential distribution suggests that tolerant species may sequester the compound and its metabolites in the root system, preventing them from reaching and affecting vital processes in the shoots.

this compound is rapidly metabolized in plants, with major metabolites identified as N-(2-naphthoxy)propionamide (NOP), N-(2-naphthoxy)propionamide-N-monomethylol (NOPM), and various glycoside conjugates. acs.org The localization of these metabolites follows the same pattern as the parent compound.

Table 2: Distribution of this compound and its Metabolites in Plant Tissues

| Plant Type | Tissue with Higher Abundance | Reference |

| Tolerant (e.g., Rice) | Roots | acs.org |

| Susceptible (e.g., C. serotinus) | Shoots | acs.org |

Impact on Specific Plant Developmental Processes

This compound exerts significant influence on critical developmental stages in susceptible plants, particularly affecting the formation of storage organs like tubers and rhizomes.

This compound has been shown to effectively inhibit the formation of tubers in certain weed species. The mechanism appears to be linked to the disruption of fundamental cellular processes required for the transition from vegetative to storage organ development.

Research Findings:

In studies on Cyperus serotinus, this compound treatment was found to inhibit tuber initiation regardless of the plant's age at the time of exposure. jst.go.jp However, the enlargement of existing tubers and the sprouting activity of those tubers were not affected. jst.go.jp

The primary mechanism of action is believed to be the compound's effect on RNA synthesis. acs.orgjst.go.jp Treatment with this compound remarkably stimulates RNA synthesis in the rhizome, more so than in other plant organs. jst.go.jp

This disturbance in RNA metabolism is suggested to inhibit tuber initiation by interfering with the specific RNA synthetic processes that govern the development of a rhizome into a tuber. acs.orgjst.go.jp

The impact of this compound extends to the rhizomes, the underground stems from which tubers often develop. Exposure to the compound leads to notable changes in both the structure and growth patterns of these organs.

Research Findings:

Treatment with this compound induces rhizome abnormality in Cyperus serotinus. jst.go.jp

Alongside the inhibition of tuberization, the compound was observed to stimulate hill production, indicating a disruption of normal growth and developmental patterns in the rhizome system. jst.go.jp

Specific research data detailing the direct influence of this compound on the processes of seed germination and the subsequent early growth of seedlings are not extensively documented in available scientific literature. While the effects of many herbicides on these processes are well-studied, the specific actions of this compound remain an area requiring further investigation.

Biochemical and Morphological Manifestations of Herbicidal Action

The herbicidal activity of this compound manifests through a series of biochemical and morphological changes in susceptible plants. These alterations disrupt normal physiological processes, leading to growth inhibition and eventual plant death.

Alterations in Plant Nucleic Acid and Protein Metabolism

Further research is needed to elucidate the precise mechanisms by which this compound may affect nucleic acid and protein metabolism in plants.

Observed Abnormal Growth Patterns and Physiological Disturbances (e.g., Stimulation of Hill Production, Rhizome Abnormality)

Exposure to herbicidal compounds like this compound can lead to a variety of abnormal growth patterns and physiological disturbances in plants. These symptoms are often indicative of the herbicide's mode of action.

Stimulation of Hill Production: The Hill reaction is a crucial part of the light-dependent reactions of photosynthesis, where electrons are transferred from water to an electron acceptor, resulting in the production of oxygen. Some herbicides are known to interfere with the electron transport chain in photosynthesis. While the specific effect of this compound on the Hill reaction is not well-documented, herbicides that disrupt photosynthetic processes can lead to an accumulation of reactive oxygen species, causing cellular damage.

Rhizome Abnormality: Rhizomes are modified subterranean plant stems that are vital for vegetative reproduction and storage of nutrients in many perennial weeds. Herbicides that affect cell division and elongation can lead to significant abnormalities in rhizome development. These can include stunted growth, malformed tissues, and a reduced ability to produce new shoots, thereby impacting the plant's long-term survival and propagation. The specific effects of this compound on rhizome morphology require further investigation.

Table 1: Potential Morphological and Physiological Effects of Herbicidal Stress

| Affected Process | Potential Manifestation | Consequence for the Plant |

| Photosynthesis | Inhibition of electron transport | Reduced energy production, oxidative stress |

| Cell Division | Disruption of mitosis and cytokinesis | Stunted growth, abnormal tissue development |

| Root/Rhizome Growth | Inhibition of elongation and development | Reduced nutrient uptake, impaired propagation |

Stress Responses and Adaptive Mechanisms in Plants

Plants possess a range of sophisticated mechanisms to respond to and cope with chemical-induced stress. Upon exposure to a phytotoxic compound like this compound, plants can activate a variety of defense and adaptive responses.

One of the primary responses to many types of environmental stress, including herbicide exposure, is the production of stress-related proteins and secondary metabolites. For instance, the accumulation of proline, an amino acid, is a common response to various stresses and is thought to play a role in osmotic adjustment and scavenging of reactive oxygen species.

Plants may also employ detoxification mechanisms to metabolize and neutralize the harmful compound. This can involve enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and glycosyltransferases, which modify the herbicide to a less toxic form that can be sequestered in vacuoles or incorporated into cell wall components. The efficiency of these detoxification systems can vary significantly between different plant species, contributing to differences in their susceptibility to a particular herbicide.

Table 2: Common Plant Stress Responses to Chemical Exposure

| Response Category | Specific Mechanism | Function |

| Biochemical | Accumulation of osmolytes (e.g., proline) | Osmotic adjustment, protection of cellular structures |

| Production of antioxidant enzymes | Scavenging of reactive oxygen species | |

| Metabolic | Detoxification via enzymatic pathways | Neutralization and sequestration of the toxic compound |

| Gene Regulation | Upregulation of stress-responsive genes | Synthesis of protective proteins and enzymes |

Mechanisms of Herbicide Resistance in Weed Populations

Target-Site Resistance (TSR) Mechanisms

Target-site resistance typically arises from genetic modifications that alter the herbicide's binding site on its target protein or from an increase in the amount of the target protein itself. nih.gov

Genetic Basis of Altered Target-Site Sensitivity and Point Mutations

The specific molecular target for naproanilide's active metabolite, 2-(2-naphthoxy)propionic acid, is not definitively characterized in contemporary herbicide resistance literature. Early research from the 1990s identified a putative 48 kDa receptor protein for this compound located in the cellular membrane of tobacco mesophyll callus and suggested a mode of action involving the stimulation of RNA synthesis, possibly similar to auxin-type herbicides. acs.org However, without a precisely identified target enzyme or protein, it is not possible to document specific point mutations that confer resistance. Consequently, there are no known instances of target-site point mutations leading to this compound resistance reported in scientific literature.

Gene Duplication and Overexpression of Target Proteins

Resistance can occur when the gene encoding a herbicide's target protein is duplicated multiple times, leading to the overexpression of the protein. nih.gov This increased quantity of the target protein can overwhelm the herbicide at standard application rates. As the specific molecular target for this compound is not clearly established, there is currently no documented evidence of weed resistance to this compound occurring via gene duplication and overexpression of a target protein.

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification of the herbicide. nih.govnih.gov

Enhanced Herbicide Metabolism and Detoxification Systems

Weed populations can evolve the ability to rapidly metabolize herbicides into non-toxic compounds. This is often accomplished through the increased activity of broad-specificity enzymes that are part of the plant's natural defense system against foreign compounds (xenobiotics). nih.gov Research indicates that this compound is metabolized in plants into several products, including conjugates like glycosides. acs.org This suggests the involvement of detoxification enzymes.

Role of Cytochrome P450 Monooxygenases in this compound Biotransformation

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes known to be central to the detoxification of many herbicides in both crops and weeds. nih.govuwa.edu.au These enzymes typically catalyze oxidative reactions, such as hydroxylation, which is often the first step in rendering a herbicide molecule less toxic and more water-soluble for further breakdown. uq.edu.au While there is extensive evidence for P450s metabolizing various herbicide classes, including other anilide herbicides like propanil (B472794) and chloroacetanilides, specific studies identifying a particular P450 enzyme responsible for this compound biotransformation in a resistant weed population are not available in the reviewed literature. researchgate.netnih.gov However, the known involvement of P450s in the metabolism of structurally related herbicides suggests they are a potential mechanism for this compound detoxification.

Involvement of Glutathione (B108866) S-Transferases (GSTs) and Other Conjugating Enzymes

Glutathione S-Transferases (GSTs) are key phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione to a wide range of xenobiotics, including herbicides. nih.govresearchgate.net This process increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its activity. researchgate.net Enhanced GST activity is a well-documented mechanism of resistance to multiple herbicides in problematic weeds like Alopecurus myosuroides and Lolium rigidum. nih.govnih.gov Research has shown that this compound is metabolized in plants to form conjugates, which is a strong indicator of the involvement of conjugating enzymes like GSTs or glycosyltransferases. acs.org While direct evidence linking a specific GST to this compound resistance is not documented, the known metabolic fate of this compound and the established role of GSTs in detoxifying other herbicides make them a highly probable contributor to any metabolic resistance that may exist.

The table below summarizes the general functions of enzyme families implicated in the metabolic resistance of anilide and acetamide (B32628) herbicides, the chemical classes to which this compound belongs.

| Enzyme Family | General Function in Herbicide Metabolism | Example Herbicides Metabolized (Anilide/Acetamide Class) | References |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Phase I: Oxidation (e.g., hydroxylation, dealkylation) of the herbicide molecule, often as an initial step for further detoxification. | Propanil, Chloroacetanilides (e.g., Acetochlor, Alachlor) | researchgate.netnih.gov |

| Aryl Acylamidases | Phase I: Hydrolysis of the amide bond, breaking the herbicide into non-phytotoxic components. | Propanil | researchgate.netwiley-vch.de |

| Glutathione S-Transferases (GSTs) | Phase II: Conjugation of the herbicide or its metabolite with glutathione, increasing water solubility and neutralizing toxicity. | Alachlor, Atrazine (Triazine, but often studied alongside anilides) | uq.edu.aunih.govnih.gov |

| Glycosyltransferases | Phase II: Conjugation of the herbicide or its metabolite with a sugar molecule (e.g., glucose), which can also detoxify and sequester the compound. | This compound (metabolized to glycoside conjugates) | acs.org |

Alterations in Herbicide Absorption, Translocation, and Sequestration

Non-target-site resistance (NTSR) can manifest as modifications in the way a weed absorbs, moves (translocates), or stores (sequesters) an herbicide, effectively preventing a lethal dose from reaching its molecular target. scielo.brresearchgate.netnih.govnih.gov These physiological alterations are critical defense strategies for resistant weed biotypes.

Reduced absorption through the leaf cuticle or roots is one potential mechanism, though it is considered less common than other forms of NTSR. frontiersin.org More frequently, resistance involves altered translocation, where the herbicide is not efficiently moved from the point of uptake (e.g., leaves or roots) to the meristematic tissues where it exerts its phytotoxic effects. scielo.brfrontiersin.org Research on Echinochloa crus-galli (barnyardgrass) has shown that this compound applied to the roots is translocated to the shoots in very small amounts, suggesting that limited systemic movement is an inherent characteristic of this compound in certain species.

Another key mechanism is sequestration, where the herbicide or its metabolites are compartmentalized within the plant cell, often in the vacuole or bound to the cell wall. scielo.brresearchgate.netnih.gov This process isolates the toxic compound from its target site in the cytoplasm or chloroplasts, rendering it harmless. While the principles of altered absorption, translocation, and sequestration are well-established for many herbicides, specific research directly comparing these processes in this compound-resistant versus susceptible weed populations is not extensively documented in publicly available literature. Therefore, quantitative data illustrating these differences for this compound are not available.

Evolutionary Dynamics and Spread of this compound Resistance in Agricultural Systems

The emergence and spread of this compound resistance are governed by complex evolutionary and ecological factors. The intense selection pressure from repeated herbicide applications, combined with the inherent genetic variability within weed species, drives the evolution of resistant populations. uada.edunih.gov

The genetic foundation for herbicide resistance often exists at a very low frequency within a weed population even before a herbicide is first applied. uada.edu Continuous use of the same herbicide selects for these rare, resistant individuals, allowing them to survive, reproduce, and eventually dominate the population.

Echinochloa spp., major weeds in rice production, are known for their high genetic intraspecific variability, which provides a rich substrate for the selection of resistance. mdpi.comnih.govkoreascience.kr Studies using molecular markers have revealed significant genetic diversity among Echinochloa populations, but these have not typically been correlated specifically with this compound resistance. nih.govkoreascience.krkspbtjpb.org The spread of resistance is facilitated by gene flow through pollen and the dispersal of seeds from resistant plants, allowing resistance traits to move between fields and across regions. Research has confirmed that for other herbicides, resistance can spread through outcrossing between weedy species and herbicide-tolerant crop varieties, a pathway that highlights the adaptive potential of weeds. uada.edu However, specific molecular epidemiology studies tracing the origin and spread of this compound resistance alleles are not detailed in available research.

Table 1: Factors Influencing the Population Genetics of Herbicide Resistance

| Genetic Factor | Description | Implication for this compound Resistance |

| Genetic Variability | High levels of genetic diversity within a weed species like Echinochloa spp. increase the probability that resistance-conferring alleles are present. mdpi.comkoreascience.kr | Provides the raw material for natural selection to act upon, accelerating the evolution of resistant populations. |

| Gene Flow | The transfer of genetic material from one population to another via pollen or seed dispersal. uada.edu | Facilitates the rapid spread of resistance traits across agricultural landscapes. |

| Selection Pressure | The intensity and frequency of herbicide application that favors the survival of resistant individuals. uada.edufrontiersin.org | Continuous use of this compound or herbicides with a similar mode of action selects for and increases the frequency of resistant biotypes. |

| Reproductive Biology | Characteristics such as high seed production and outcrossing nature of a weed species. | Enhances the propagation and combination of resistance genes within and between populations. nih.gov |

Cross-resistance occurs when a weed develops resistance to a specific herbicide and, due to the same mechanism, also becomes resistant to other herbicides from the same chemical family or with the same mode of action. nih.gov Multiple resistance is a more complex phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, making it resistant to herbicides from different chemical classes and with different modes of action. nih.govweedscience.org

This compound belongs to the acylanilide chemical family, similar to the herbicide propanil. researchgate.net In Echinochloa species, resistance to propanil is well-documented and is primarily caused by an enhanced metabolism mechanism involving increased activity of the enzyme aryl acylamidase. nih.govresearchgate.net This enzyme detoxifies propanil before it can inhibit photosynthesis. Given the chemical similarity, it is highly probable that this mechanism also confers cross-resistance to this compound.

Weed populations, particularly of species like Echinochloa crus-galli, have been identified with multiple resistance to several herbicide groups, including photosystem II inhibitors (like propanil) and synthetic auxins. weedscience.orgfrontiersin.orgresearchgate.net For example, a biotype of E. crus-galli in Malaysia was found to be resistant to propanil, quinclorac (B55369), and cyhalofop-butyl (B1669532) simultaneously. researchgate.net The evolution of such multi-resistant biotypes poses a severe threat to sustainable agriculture, as it drastically limits the number of effective chemical control options. nih.govfrontiersin.org

Table 2: Documented Herbicide Resistance in Echinochloa spp. Relevant to Potential this compound Resistance Patterns

| Herbicide Class | Example Herbicide | Resistance Mechanism in Echinochloa spp. | Resistance Pattern |

| Acylanilide (PSII Inhibitor) | Propanil | Enhanced metabolism via aryl acylamidase. nih.govresearchgate.net | Cross-resistance to other acylanilides is likely. |

| Synthetic Auxin | Quinclorac | Mechanism often unconfirmed, but NTSR is suspected. weedscience.org | Multiple resistance with propanil has been documented. weedscience.orgresearchgate.net |

| ALS Inhibitor | Penoxsulam | Target-site mutation (e.g., W574L) and gene overexpression. sciopen.commdpi.com | Multiple resistance with other herbicide classes is common. sciopen.com |

| ACCase Inhibitor | Cyhalofop-butyl | Often NTSR; target-site mutations are also known. researchgate.net | Multiple resistance with propanil and quinclorac has been found. researchgate.net |

Advanced Computational and Synthetic Research on Naproanilide and Analogues

Molecular Modeling and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like naproanilide at an atomic level. These methods are crucial for understanding its herbicidal efficacy and for the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) for Herbicidal Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org In the context of herbicides like this compound, QSAR studies are instrumental in identifying the key molecular features that determine their effectiveness against target weeds and their selectivity towards crops. wikipedia.orgijnrd.org

The fundamental principle of QSAR is that variations in the biological activity of a series of structurally related compounds are dependent on the changes in their molecular properties. slideshare.net These properties, known as molecular descriptors, can be categorized into several types:

Lipophilic Parameters: Such as the partition coefficient (log P), which describes the hydrophobicity of a molecule. This is critical for the herbicide's ability to penetrate the waxy cuticle of plant leaves. youtube.com

Electronic Parameters: These describe the electronic properties of the molecule, such as electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They influence how the molecule interacts with its biological target. nih.gov

Steric Factors: These relate to the size and shape of the molecule and are crucial for ensuring a proper fit with the active site of a target enzyme or receptor. ijnrd.org

By establishing a statistically significant correlation, a QSAR model can predict the herbicidal activity of newly designed, unsynthesized this compound analogues, thereby streamlining the discovery process. slideshare.net

Molecular Docking Simulations to Investigate Ligand-Receptor Interactions in Plant Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a target protein in a plant). nih.govmdpi.com This method is essential for understanding the specific interactions that underpin this compound's herbicidal activity at the molecular level. rsc.org

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into:

Binding Conformation: The most stable three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity: A score that estimates the strength of the interaction, often expressed in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction. thepharmajournal.com

Key Interactions: Identification of specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com

For this compound and its analogues, docking studies can help identify the precise binding mode to their target enzymes in susceptible plant species, explaining their mechanism of action and providing a structural basis for designing derivatives with improved potency. nih.govmedpharmres.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the flexibility and conformational changes of the protein-ligand complex in a simulated physiological environment. nih.govmdpi.com

Key insights gained from MD simulations include: